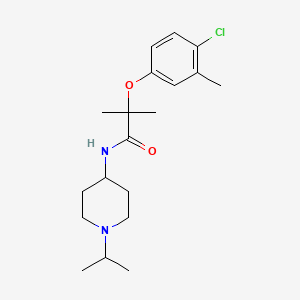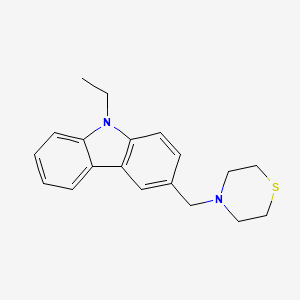![molecular formula C17H12N4O5 B4973997 5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as NAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NAP is a pyrimidine derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of NAP is still not fully understood. However, it has been suggested that NAP may work by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, NAP has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
NAP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. In addition, NAP has been found to have antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAP in lab experiments is its wide range of potential applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for various research studies. However, one of the main limitations of using NAP in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on NAP. One area of research is the development of more efficient synthesis methods for NAP. Another area of research is the investigation of the exact mechanism of action of NAP, which could lead to the development of more effective treatments for various diseases. In addition, further research is needed to determine the optimal dosage and administration route for NAP in various disease models. Overall, NAP is a promising compound that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
NAP can be synthesized using a variety of methods, including the reaction of 4-nitroaniline with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield NAP. Other synthesis methods include the reaction of 4-nitroaniline with ethyl cyanoacetate in the presence of ammonium acetate and acetic anhydride.
Applications De Recherche Scientifique
NAP has been found to have a wide range of potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases. In addition, NAP has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-hydroxy-5-[(4-nitrophenyl)iminomethyl]-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-15-14(10-18-11-6-8-13(9-7-11)21(25)26)16(23)20(17(24)19-15)12-4-2-1-3-5-12/h1-10,23H,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNDYXYWMTWYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[(4-nitrophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)


![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)

![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)